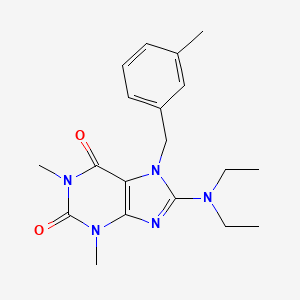![molecular formula C19H16N2O3S B2805733 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1235169-58-0](/img/structure/B2805733.png)
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is not fully understood. However, studies have shown that N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can interact with specific proteins and enzymes in cells, leading to various cellular responses. For example, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has been shown to interact with the protein Hsp90, which is involved in the regulation of various cellular processes. By inhibiting Hsp90, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can induce apoptosis in cancer cells, inhibit the replication of HIV, and inhibit the growth of fungi. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has also been shown to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is that it is relatively easy to synthesize, making it readily available for scientific research. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide. One area of research is to further investigate the mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, which may lead to the development of more effective applications. Another area of research is to explore the use of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide in combination with other drugs, which may enhance its efficacy. Additionally, the development of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide derivatives may lead to the discovery of compounds with improved properties and applications.
Synthesemethoden
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide involves a series of chemical reactions. It starts with the reaction of 2-bromo-5-nitrobenzoic acid with pyridine-2-carbaldehyde, followed by the reaction of the resulting product with thiophene-3-carbaldehyde. The final step involves the reduction of the nitro group to an amino group. The resulting compound is N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, which is a white solid with a molecular weight of 416.5 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is in the field of cancer research. Studies have shown that N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has also been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the replication of HIV.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(15-4-5-17-18(9-15)24-13-23-17)21(10-14-6-8-25-12-14)11-16-3-1-2-7-20-16/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFGMNKHNHVDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

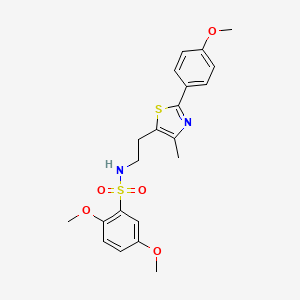
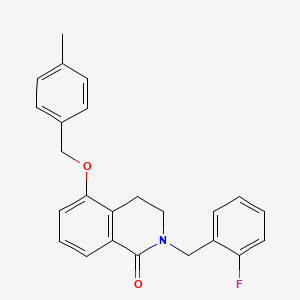
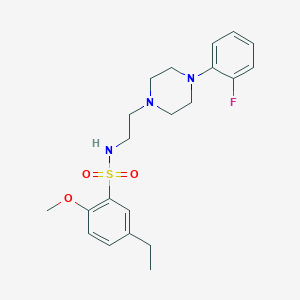
![5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2805656.png)
![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2805658.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2805659.png)
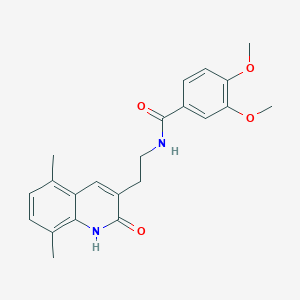
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2805661.png)
![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2805662.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2805663.png)
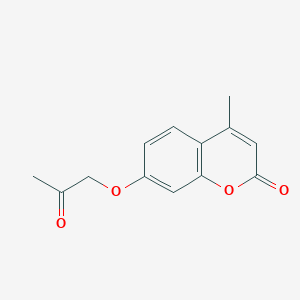
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2805670.png)
![2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2805671.png)
